Cas no 1806622-87-6 (7-Fluoro-1H-benzimidazole-6-sulfonyl chloride)

7-Fluoro-1H-benzimidazole-6-sulfonyl chloride structure
1806622-87-6 structure
Product name:7-Fluoro-1H-benzimidazole-6-sulfonyl chloride
CAS No:1806622-87-6
MF:C7H4ClFN2O2S
Molecular Weight:234.635262489319
CID:4816291

7-Fluoro-1H-benzimidazole-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride
    • インチ: 1S/C7H4ClFN2O2S/c8-14(12,13)5-2-1-4-7(6(5)9)11-3-10-4/h1-3H,(H,10,11)
    • InChIKey: WDBRDXWUBYGREO-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C=1F)N=CN2)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • トポロジー分子極性表面積: 71.2
  • XLogP3: 1.6

7-Fluoro-1H-benzimidazole-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A061008281-1g
7-Fluoro-1H-benzimidazole-6-sulfonyl chloride
1806622-87-6 98%
1g
$12,829.90 2022-03-31
Alichem
A061008281-250mg
7-Fluoro-1H-benzimidazole-6-sulfonyl chloride
1806622-87-6 98%
250mg
$5,232.15 2022-03-31
Alichem
A061008281-500mg
7-Fluoro-1H-benzimidazole-6-sulfonyl chloride
1806622-87-6 98%
500mg
$8,090.28 2022-03-31

7-Fluoro-1H-benzimidazole-6-sulfonyl chloride 関連文献

7-Fluoro-1H-benzimidazole-6-sulfonyl chlorideに関する追加情報

Professional Introduction to 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806622-87-6)

7-Fluoro-1H-benzimidazole-6-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806622-87-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic sulfonamide derivative combines the structural features of benzimidazole with a fluoro substituent and a sulfonyl chloride functional group, making it a versatile intermediate in the synthesis of various bioactive molecules.

The benzimidazole core is a well-known pharmacophore, widely recognized for its presence in numerous therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The introduction of a fluoro atom at the 7-position and a sulfonyl chloride group at the 6-position introduces unique electronic and steric properties to the molecule, which can be exploited to modulate its biological activity. Specifically, the fluoro group is known to enhance metabolic stability and binding affinity, while the sulfonyl chloride moiety serves as a reactive handle for further chemical modifications.

In recent years, 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the sulfonyl chloride group, researchers can introduce this benzimidazole derivative into peptide or protein kinase inhibitors, enhancing their potency and selectivity.

Moreover, the fluoro-substituted benzimidazole scaffold has shown promise in the development of antiviral agents. The fluoro group's ability to improve pharmacokinetic properties has been demonstrated in several clinical candidates. For instance, recent studies have highlighted the use of 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride in designing inhibitors targeting viral proteases, which are essential for viral replication. These inhibitors have shown efficacy against a range of viruses, including those responsible for chronic infections.

Another emerging application of this compound lies in its role as an intermediate in the synthesis of novel antimicrobial agents. The growing threat of antibiotic-resistant bacteria has spurred research into alternative therapeutic strategies. 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride offers a scaffold that can be modified to develop compounds with enhanced antibacterial activity. Preliminary studies have indicated that derivatives of this compound exhibit promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.

The synthetic utility of 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride is further underscored by its versatility in cross-coupling reactions. The presence of both an aromatic ring and a reactive sulfonyl chloride group allows for facile introduction into biaryl or heteroaryl systems via palladium-catalyzed coupling reactions. This capability is particularly valuable in medicinal chemistry, where such transformations are frequently employed to generate complex drug molecules with improved pharmacological profiles.

Recent advances in computational chemistry have also facilitated the optimization of 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride derivatives using molecular modeling techniques. These studies have provided insights into how structural modifications can influence binding interactions with biological targets. For example, virtual screening campaigns have identified novel analogs with enhanced binding affinity to specific protein receptors, paving the way for more targeted drug design.

The role of fluorine atoms in modulating drug properties cannot be overstated. The electronic nature of fluorine allows it to influence both lipophilicity and metabolic stability, critical factors in drug development. In the context of 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride, the 7-fluoro substituent contributes to these properties while also serving as a handle for further derivatization. This dual functionality makes it an invaluable building block for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion, 7-Fluoro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806622-87-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with applications ranging from anticancer and antiviral agents to novel antibiotics. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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